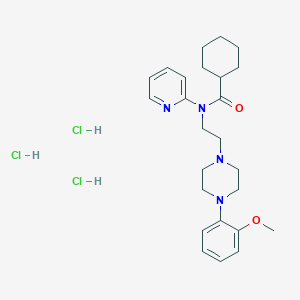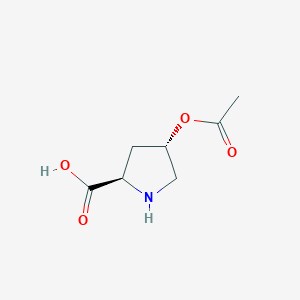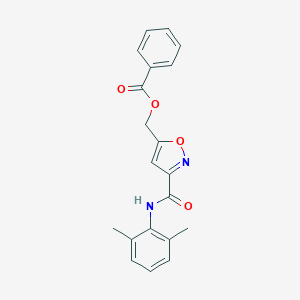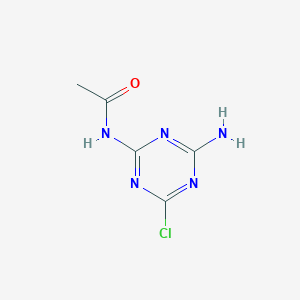
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester, also known as BMH, is a chemical compound that is widely used in various scientific research applications. This compound is a colorless liquid that has a molecular weight of 284.42 g/mol and a boiling point of 230-232°C. BMH is a versatile compound that has been used in several research studies due to its unique properties and characteristics.
Wirkmechanismus
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester works by forming covalent bonds between proteins or other biomolecules. The cross-linking of proteins or biomolecules by Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester helps to stabilize the structure of these molecules and can also alter their function. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can also be used to introduce specific functional groups into proteins or biomolecules, which can be used to study their function or to develop new drug delivery systems.
Biochemische Und Physiologische Effekte
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been shown to have several biochemical and physiological effects. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been shown to increase the stability of proteins and other biomolecules, which can improve their function. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been shown to alter the activity of enzymes and other proteins, which can be used to study the function of these molecules. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been used to study the effects of protein-protein interactions and to develop new drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in lab experiments is its ability to cross-link proteins and other biomolecules. This property makes Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester a valuable tool for studying the structure and function of these molecules. However, Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can also have some limitations in lab experiments. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be toxic to cells at high concentrations and can also interfere with the activity of some enzymes and other proteins.
Zukünftige Richtungen
There are several future directions for the use of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in scientific research. One potential direction is the development of new drug delivery systems using Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be used to introduce specific functional groups into proteins or biomolecules, which can be used to target specific cells or tissues in the body. Another potential direction is the use of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester in the development of new biomaterials. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be used to cross-link polymers and other materials to create new materials with unique properties and characteristics. Overall, Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is a versatile compound that has many potential applications in scientific research.
Synthesemethoden
The synthesis of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester can be achieved by reacting heptanoic acid with 1,4-cyclohexanedimethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified by distillation to obtain pure Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has been widely used in scientific research applications due to its unique properties and characteristics. One of the most common applications of Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is in the field of protein cross-linking. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester is used to cross-link proteins to study protein-protein interactions and protein structure. Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester has also been used in the study of DNA-protein interactions and the development of new drug delivery systems.
Eigenschaften
CAS-Nummer |
125537-14-6 |
|---|---|
Produktname |
Heptanoic acid, 1,4-cyclohexanediylbis(methylene) ester |
Molekularformel |
C22H40O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
[4-(heptanoyloxymethyl)cyclohexyl]methyl heptanoate |
InChI |
InChI=1S/C22H40O4/c1-3-5-7-9-11-21(23)25-17-19-13-15-20(16-14-19)18-26-22(24)12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
InChI-Schlüssel |
MHUFBTKJDDDEBA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCC |
Kanonische SMILES |
CCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCC |
Andere CAS-Nummern |
125537-14-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







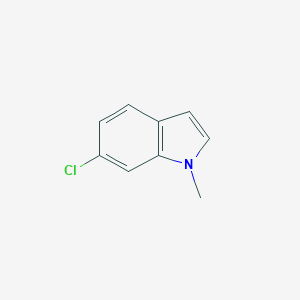
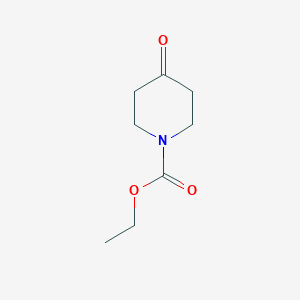


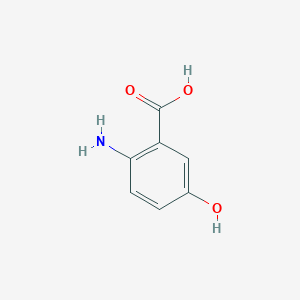
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
